3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid
Description
3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by a methoxy group at the 2-position and a methyl group at the 3-position on the phenyl ring, with an additional methyl group at the α-carbon of the propanoic acid chain. For instance, closely related compounds such as 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) and 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) are highlighted as key intermediates in pharmaceutical synthesis, particularly for drugs like Tolterodine-L-Tartrate . These analogs share a common backbone of a substituted phenyl ring attached to a branched propanoic acid chain, suggesting similar synthetic pathways and reactivity profiles.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-methoxy-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-5-4-6-10(11(8)15-3)7-9(2)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI Key |
WDUSVNICYVCWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 2-methoxy-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or biological activity.
| Reagents/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Methanol, HSO, reflux | Methyl 3-(2-methoxy-3-methylphenyl)-2-methylpropanoate | 75–85% | Polar aprotic solvents enhance efficiency | |
| Ethanol, DCC, DMAP | Ethyl ester derivative | 80% | Coupling agents improve selectivity |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.
Amidation
Reaction with amines produces amides, often utilizing coupling agents to activate the carboxyl group.
| Reagents/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Benzylamine, EDCl, HOBt | -Benzylamide derivative | 70% | Room temperature, 12-hour reaction | |
| NH, DMF, 60°C | Primary amide | 65% | Requires anhydrous conditions |
Applications : Amidation is pivotal for synthesizing bioactive analogs or prodrugs.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO, yielding substituted hydrocarbons.
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Cu powder, quinoline, 200°C | 3-(2-Methoxy-3-methylphenyl)-2-methylpropane | 55% | Requires inert atmosphere | |
| Pyrolysis (300°C) | Same as above | 40% | Lower selectivity |
Significance : This reaction is exploited in hydrocarbon synthesis and material science.
Salt Formation
Deprotonation with bases generates salts, enhancing water solubility for pharmaceutical formulations.
| Base | Salt Formed | Solubility | Source |
|---|---|---|---|
| NaOH (aqueous) | Sodium salt | >50 mg/mL | , |
| KOH | Potassium salt | >40 mg/mL |
Procedure : Hydrolysis of ester precursors (e.g., ethyl ester) with NaOH in methanol/water under reflux yields the sodium salt (90% efficiency) .
Electrophilic Aromatic Substitution
The methoxy and methyl groups on the phenyl ring direct electrophilic attacks.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 3-(2-Methoxy-3-methyl-5-nitrophenyl)-2-methylpropanoic acid | 60% | |
| Bromination | Br, FeBr, CHCl | Brominated derivative | 50% |
Regioselectivity : Methoxy groups activate the ring at para and ortho positions, while methyl groups exert steric effects.
Biological Interactions
While not synthetic reactions, enzymatic interactions inform drug design:
-
Enzyme Inhibition : Acts as a phospholipase A inhibitor via carboxylate binding to catalytic sites.
-
Metabolic Modifications : Liver microsomes oxidize the methyl group, forming hydroxylated metabolites.
Scientific Research Applications
3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The position of the methoxy group significantly impacts biological activity. For example, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (Tolterodine intermediate) shows therapeutic relevance in urological disorders due to its stereoelectronic effects . Introduction of halogens (e.g., bromine in 3-(5-Bromo-2-methoxyphenyl)propanoic acid) enhances electrophilic reactivity, making it useful in cross-coupling reactions .
Functional Group Modifications: The ureido group in 2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid confers potent antischistosomal activity, likely through hydrogen bonding with parasitic enzymes . Boc-protected derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0) exhibit improved solubility and stability, facilitating peptide synthesis .
Pharmacological Profiles
- Anti-Inflammatory Potential: Derivatives like KZR-616 (a morpholinoacetamido-propanoic acid analog) inhibit immunoproteasomes, showing promise in autoimmune diseases .
- Toxicity: Compounds such as 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS 80186-81-8) exhibit oral toxicity (Category 4) and respiratory irritation (H335), necessitating careful handling .
Physicochemical Properties
- Solubility : Methoxy and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration. For example, 18F-FIMP (a fluorinated analog) is designed for PET imaging due to its balanced hydrophobicity .
- Crystallinity: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid forms stable crystals (mp 85–89°C), critical for large-scale pharmaceutical manufacturing .
Biological Activity
3-(2-Methoxy-3-methylphenyl)-2-methylpropanoic acid, also known as a derivative of propanoic acid with specific aromatic substitutions, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
Molecular Formula : C12H16O3
Molecular Weight : 208.25 g/mol
IUPAC Name : this compound
The compound features a propanoic acid backbone with a methoxy and methyl-substituted phenyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways. For instance, it may interact with phospholipase A2, an enzyme involved in the hydrolysis of phospholipids, leading to altered cellular signaling and inflammatory responses .
- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, potentially influencing processes such as pain perception and inflammation.
Anti-inflammatory Effects
Studies indicate that this compound exhibits significant anti-inflammatory properties. The compound's ability to inhibit the production of pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases.
Analgesic Properties
Research has demonstrated that this compound may possess analgesic effects. By modulating pain pathways, it could provide relief in conditions characterized by chronic pain.
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound effectively reduces the activity of inflammatory markers in cultured cells. For instance, treatment with varying concentrations led to a dose-dependent decrease in cytokine release from macrophages .
- Animal Models : Animal studies have further corroborated the anti-inflammatory and analgesic effects observed in vitro. In models of arthritis, administration of the compound resulted in reduced swelling and pain behavior compared to controls .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the methoxy and methyl groups significantly influence the compound’s biological activity. Variations in these substituents can enhance or diminish its efficacy against specific targets .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
